4,4,8,8,12,12-Hexamethyl-8,12-dihydro-4H-benzo[9,1]quinolizino[3,4,5,6,7-defg]acridine
Description
Properties
IUPAC Name |
8,8,14,14,22,22-hexamethyl-1-azahexacyclo[11.7.1.13,19.02,7.09,21.015,20]docosa-2,4,6,9(21),10,12,15,17,19-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N/c1-25(2)16-10-7-12-18-22(16)28-23-17(25)11-8-13-19(23)27(5,6)21-15-9-14-20(24(21)28)26(18,3)4/h7-15H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIGTTJVERVKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C3C(=CC=C2)C(C4=C5N3C6=C1C=CC=C6C(C5=CC=C4)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4,8,8,12,12-Hexamethyl-8,12-dihydro-4H-benzo[9,1]quinolizino[3,4,5,6,7-defg]acridine is a complex organic compound with significant potential in various biological applications. This article explores its biological activity based on available research findings and case studies.
- Molecular Formula : C28H27NO
- Molecular Weight : 393.52 g/mol
- CAS Number : 1207559-62-3
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its potential applications in drug development and material science.
Anticancer Activity
Research indicates that derivatives of quinolizinoacridine compounds exhibit notable anticancer properties. A study highlighted the ability of similar compounds to induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways. The specific mechanism involves the inhibition of topoisomerase enzymes which are crucial for DNA replication and repair. This leads to increased DNA damage and subsequent cell death in cancerous cells .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess antibacterial properties against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function. Further investigations are needed to fully elucidate its spectrum of activity and potential resistance mechanisms .
Case Studies
-
Graphene Doping :
A significant application of 4,4,8,8-Hexamethyl-8,12-dihydro-4H-benzo[9,1]quinolizino[3,4,5,6,7-defg]acridine is in the doping of graphene with nitrogen atoms. A study demonstrated that when this compound was deposited on a heated platinum substrate at 400 °C, it successfully incorporated nitrogen into the graphene lattice at specific sites. This modification enhanced the electronic properties of graphene significantly . -
Synthesis of Derivatives :
Various derivatives have been synthesized to improve biological activity and reduce toxicity. For instance, modifications at the nitrogen atoms or the introduction of halogens have shown improved selectivity towards cancer cells while minimizing effects on healthy tissues.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The hexamethyl derivative belongs to a family of benzoquinolizinoacridine derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Hexaphenyl Derivative (DEX)
Structure : Replaces methyl groups with phenyl groups at the 4, 8, and 12 positions.
Key Differences :
- Electronic Properties : The hexaphenyl derivative (DEX) exhibits a higher triplet energy level ($E_T = 2.75$ eV) compared to the hexamethyl derivative, making it suitable for exciplex-based OLEDs. Its HOMO/LUMO levels (-5.3/-2.4 eV) facilitate charge transport in OLED devices .
- Applications: DEX serves as an electron donor in green-emitting OLEDs, achieving an external quantum efficiency (EQE) of 11.2% and power efficiency (PE) of 48.1 lm/W.
- Thermal Stability : Both compounds show good thermal stability, but DEX’s phenyl groups may contribute to higher glass transition temperatures.
Ketone-Form Derivative
Structure : Replaces methyl groups with ketone (-C=O) groups at the 4, 8, and 12 positions.
Key Differences :
- Graphene Doping : The hexamethyl derivative successfully synthesizes nitrogen-doped graphene at 400°C, whereas the ketone-form fails due to unfavorable decomposition pathways .
- Electronic Effects : Ketone groups introduce electron-withdrawing character, altering the nitrogen doping mechanism in graphene.
Locked/Shielded Derivatives (DPQAO-M and DPQAO-F)
Structure : Modifications include diphenylmethanyl (DP) bridges or 9-phenyl-9H-fluoren-9-yl (PF) shielding groups.
Key Differences :
- Emission Properties :
- Applications : These derivatives target pure-blue OLEDs, whereas the hexamethyl derivative lacks direct optoelectronic emission properties.
Star-Shaped Molecules (e.g., SSM453)
Structure : Integrates the hexamethyl derivative as a core with thiophene-based side arms.
Key Differences :
- Synthetic Complexity : Star-shaped derivatives require multi-step synthesis (e.g., Stille coupling), whereas the hexamethyl derivative is simpler to prepare .
Hexa-p-Tolyl Derivative
Structure : Substitutes methyl groups with p-tolyl groups.
Key Differences :
- Molecular Weight : The hexa-p-tolyl derivative has a molecular weight of 822.09 g/mol (vs. 365.52 g/mol for the hexamethyl derivative), impacting solubility and film-forming properties .
- Applications : Used in perovskite solar cells as a dopant-free hole-transporting material (HTM), achieving power conversion efficiencies (PCE) >19% .
Data Tables
Table 1: Structural and Electronic Comparison
*Estimated based on structural analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,4,8,8,12,12-Hexamethyl-8,12-dihydro-4H-benzo[9,1]quinolizino[3,4,5,6,7-defg]acridine?
- Methodological Answer : The compound is synthesized via Pd-catalyzed cross-coupling reactions. For example, in , star-shaped derivatives were synthesized using Pd(PPh₃)₄ and Bu₄NBr under reflux, yielding up to 75% for analogous structures. Key steps include coupling brominated precursors (e.g., 5-(5-bromothiophen-2-yl)thiophene-2-carbaldehyde) with triphenylamine cores. Optimization should focus on catalyst loading, solvent polarity, and temperature to minimize side reactions and improve yield .
Q. How can thermal stability and photophysical properties of this compound be characterized?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for assessing thermal stability, with decomposition temperatures >300°C observed in related derivatives ( ). Photophysical characterization involves UV-vis absorption, photoluminescence (PL) spectroscopy, and cyclic voltammetry to determine HOMO/LUMO levels. For instance, triplet energy levels (ET) of ~2.75 eV were reported for similar structures, crucial for OLED applications .
Q. What role do structural modifications (e.g., methyl vs. ketone groups) play in material properties?
- Methodological Answer : Peripheral substituents significantly impact properties. In , the "methyl-form" (hexamethyl derivative) was compared with a "ketone-form" (triketone derivative) for graphene growth. Methyl groups enhance thermal stability and carrier mobility, while ketones may introduce polarity affecting substrate interactions. Computational modeling (DFT) is recommended to correlate substituent effects with electronic structure .
Advanced Research Questions
Q. How can this compound improve exciton recombination efficiency in OLEDs?
- Methodological Answer : As an electron donor in exciplex systems (e.g., paired with PO-T2T), the compound broadens the exciton recombination zone and reduces operating voltages (e.g., 2.4 V at 0.2 mA cm⁻² in red PhOLEDs). Device optimization requires balancing charge transport via hole/electron mobility ratios and adjusting the doping concentration of emitters like Ir(MDQ)₂(acac). Layer thickness and interface engineering (e.g., using hole-blocking layers) further mitigate efficiency roll-off .
Q. What strategies address contradictions in reported device efficiencies (e.g., EQE variations)?
- Methodological Answer : Discrepancies in EQEmax (e.g., 11.2% vs. 24.5% in green vs. red OLEDs) arise from differences in emitter-host compatibility and exciton confinement. To resolve these:
- Conduct transient electroluminescence to quantify exciton lifetime.
- Use atomic force microscopy (AFM) to assess film morphology.
- Compare Förster resonance energy transfer (FRET) rates between host-emitter pairs.
highlights the importance of triplet energy alignment between donor and host materials .
Q. How does the compound’s structure influence nitrogen-doped graphene synthesis?
- Methodological Answer : In low-temperature graphene growth ( ), the methyl-form’s rigid, planar structure provides a stable carbon/nitrogen source, promoting uniform doping. Contrast this with ketone-form derivatives, where oxygen incorporation may disrupt graphitic lattice formation. Use Raman spectroscopy (D/G band ratios) and XPS to quantify nitrogen content and bonding configurations (pyridinic vs. graphitic N) .
Q. What methodologies validate its application as a co-host in tandem OLED architectures?
- Methodological Answer : To evaluate co-host performance:
- Fabricate devices with varying donor:acceptor ratios (e.g., 1:1 to 1:3).
- Measure current density-voltage-luminance (J-V-L) curves to assess charge balance.
- Use impedance spectroscopy to analyze interfacial charge trapping.
demonstrates that co-hosting with PO-T2T reduces operating voltage by 0.3 V while maintaining high EQE .
Key Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
